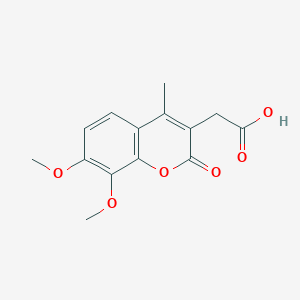

(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

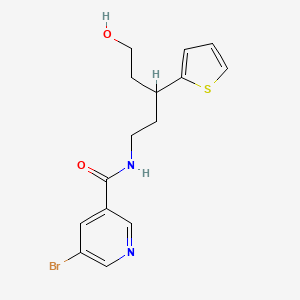

“(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the molecular formula C14H14O6 . It has an average mass of 278.257 Da and a monoisotopic mass of 278.079041 Da .

Molecular Structure Analysis

The molecular structure of “(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” consists of a chromen ring (a benzopyran derivative) with two methoxy groups at positions 7 and 8, a methyl group at position 4, and an acetic acid group attached to position 3 .Scientific Research Applications

Antimicrobial Activity

This compound has been found to exhibit significant antimicrobial activity. Research indicates that it possesses high activity against Staphylococcus pneumoniae and shows moderate activity against other bacteria such as Pseudomonas aeruginosa , Bacillus subtilis , Bacillus cereus , and Salmonella panama . This suggests its potential use in developing new antimicrobial agents that could be effective in treating various bacterial infections.

Antitumor Properties

Studies involving BDF1 mice bearing 3LL tumor cells have demonstrated that derivatives of this compound can significantly inhibit tumor growth. The inhibition rates observed ranged from 37.2% to 48.2% , indicating its potential as a candidate for antitumor drug development.

Anti-HIV Activity

The compound’s derivatives have been explored for their potential anti-HIV properties. Molecular docking studies suggest that these derivatives could be effective against HIV-1, providing a basis for further research into their use as anti-HIV medications .

Synthesis of Coumarin Derivatives

Coumarins are a class of compounds with various biological and pharmaceutical properties. The compound can be used in the synthesis of coumarin derivatives, which have been extensively studied for their anti-HIV, anticancer, antimicrobial, and antioxidant activities .

Pharmaceutical Applications

Due to its structural similarity to coumarins, this compound could be used in the pharmaceutical industry, particularly in the synthesis of anticoagulants like warfarin and dicoumarol . Its derivatives could also be screened for various pharmacological activities, including anti-inflammatory and anti-asthmatic effects .

Green Chemistry Applications

The synthesis of this compound and its derivatives can be carried out under green chemistry conditions, using environmentally friendly solvents and catalysts. This aligns with the growing trend towards sustainable and eco-friendly chemical processes .

Photoactive Materials

Derivatives of this compound have been used to create water-soluble photoactive materials. These materials have potential applications in the development of light-sensitive devices and coatings .

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the creation of complex molecules with potential biological activities. Its versatility in chemical reactions makes it a valuable compound for synthetic chemists .

properties

IUPAC Name |

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6/c1-7-8-4-5-10(18-2)13(19-3)12(8)20-14(17)9(7)6-11(15)16/h4-5H,6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADMOGQKDILNCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine](/img/structure/B3008961.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)

![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)

![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)

![2-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3008969.png)

![N-[4-(acetylamino)phenyl]-1-thieno[3,2-c]pyridin-4-ylpiperidine-3-carboxamide](/img/structure/B3008975.png)

![2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3008976.png)

![8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3008979.png)

![4-Methylsulfanyl-2-[4-(morpholine-4-sulfonyl)-2-nitro-phenylamino]-butyric acid](/img/structure/B3008984.png)